2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine

Catalog No.
S14387731
CAS No.
M.F
C14H15N3O
M. Wt
241.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphtha...

Product Name

2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine

IUPAC Name

2-(4,5-dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

InChI

InChI=1S/C14H15N3O/c1-17(16-14-15-9-10-18-14)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9-10H2,1H3,(H,15,16)

InChI Key

QCBGEUKXRMTDTA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)NC3=NCCO3

2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine is an organic compound with the molecular formula C14H15N3O. It features a hydrazine structure linked to a naphthalene moiety and a 1,3-oxazole ring. The compound is characterized by its unique combination of functional groups, which contribute to its potential biological activities and applications in various fields, including medicinal chemistry and material science. Its CAS number is 102570-92-3, and it has a molecular weight of approximately 241.29 g/mol .

The chemical behavior of 2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine can be influenced by its functional groups. Key reactions include:

  • Hydrazone Formation: The hydrazine group can react with carbonyl compounds to form hydrazones, which are important in organic synthesis.
  • Oxidation Reactions: The presence of the oxazole ring may allow for oxidation reactions, potentially leading to the formation of more complex derivatives.
  • Substitution Reactions: The naphthalene component may undergo electrophilic aromatic substitution, allowing for further functionalization of the compound.

The synthesis of 2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine can be approached through several methods:

  • Condensation Reaction: A common method involves the condensation of 1-methyl-naphthalene with hydrazine derivatives and oxazole precursors under acidic or basic conditions.
  • Cyclization Reactions: The formation of the oxazole ring can be achieved through cyclization reactions involving appropriate precursors such as amino acids or aldehydes.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and functional group interconversions.

The unique structure of 2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine lends itself to various applications:

  • Pharmaceutical Development: Its potential biological activities make it a candidate for drug discovery programs targeting microbial infections or cancer.
  • Material Science: The compound could be explored for use in developing new materials with specific electronic or optical properties due to the presence of aromatic systems.

Interaction studies involving 2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine could focus on:

  • Protein Binding Studies: Assessing how the compound interacts with target proteins can provide insights into its mechanism of action.
  • Cellular Uptake Studies: Investigating how well the compound penetrates cell membranes can inform its bioavailability and efficacy in therapeutic applications.

Several compounds share structural features with 2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine. Here are some notable examples:

Compound NameStructureUnique Features
4,5-DihydrooxazoleContains oxazole ringKnown for antimicrobial activity
BenzohydrazideHydrazide structureUsed in various pharmaceutical applications
Naphthalene derivativesAromatic systemExhibits distinct electronic properties

The uniqueness of 2-(2,5-Dihydro-1,3-oxazol-2-yl)-1-methyl-1-naphthalen-1-ylhydrazine lies in its specific combination of a hydrazine moiety with both naphthalene and oxazole components, which may enhance its biological activity compared to simpler analogs.

Cyclodehydration Strategies in Oxazolyl-Hydrazine Synthesis

Cyclodehydration reactions remain pivotal for constructing the 1,3-oxazole ring system. A two-stage approach involves synthesizing N,N-diacylhydrazine intermediates followed by ring closure. For example, hydrazides derived from naphthalene-carboxylic acids react with chloroanhydrides of heterocyclic acids in pyridine to form unsymmetrical diaroylhydrazines. Subsequent treatment with phosphorus oxychloride (POCl₃) at 110°C induces cyclodehydration, yielding 2,5-disubstituted 1,3,4-oxadiazoles. Adapting this method, the target compound’s oxazole moiety can be synthesized by cyclizing a hydrazide precursor bearing a naphthalenyl group (Scheme 1).

Scheme 1: Cyclodehydration route for oxazole ring formation.

  • Hydrazide + Chloroanhydride → Diaroylhydrazine (pyridine, RT).
  • Diaroylhydrazine → 1,3-Oxazole (POCl₃, 110°C).

Polyphosphoric acid (PPA) offers a one-stage alternative, enabling direct condensation of hydrazides with carboxylic acids at 80°C. For instance, benzoic acid hydrazide and heterylcarboxylic acids form 2-heteryl-5-phenyl-1,3,4-oxadiazoles in 3.5–4 hours. Applied to the target compound, this method could streamline synthesis by avoiding intermediate isolation.

Table 1: Cyclodehydration reagents and conditions for oxazole synthesis.

ReagentTemperature (°C)Time (h)Yield Range (%)
POCl₃1102–365–85
PPA803.5–470–90
Chloramine-T1004–560–75

Aerobic Oxidative Annulation Approaches for Heterocyclic Frameworks

Aerobic oxidative annulation leverages molecular oxygen as a terminal oxidant to construct heterocycles. The Wipf-Wang method employs 3-nitrophenylboronic acid to catalyze tandem condensation-cyclodehydration between carboxylic acids and amino alcohols. For example, stearic acid and 2-amino-1-phenylethanol form 2-phenyl-1,3-oxazoline in 78% yield under air. Adapting this strategy, naphthalenecarboxylic acid could annulate with a dihydroxyethylhydrazine precursor, forming the oxazole ring via dehydrogenation (Scheme 2).

Scheme 2: Proposed aerobic annulation for oxazole-hydrazine synthesis.

  • Naphthalenecarboxylic acid + Amino alcohol → β-Hydroxy amide intermediate (boronic acid catalyst).
  • Oxidative cyclization (O₂, 80°C) → 1,3-Oxazole.

Key advantages include atom economy and reduced reliance on stoichiometric dehydrating agents. However, electron-deficient carboxylic acids (e.g., nitro-substituted) show lower reactivity, necessitating optimized catalysts.

DMAP-Catalyzed Pathways for Hydrazine Functionalization

While 4-dimethylaminopyridine (DMAP) is not explicitly documented in the provided literature for this compound, its role in acyl transfer reactions suggests potential in hydrazide synthesis. DMAP accelerates esterification and amidation, critical steps in preparing hydrazine precursors. For instance, morpholine- or piperidine-substituted hydrazides are synthesized via hydrazinolysis of methyl acrylate esters. Integrating DMAP could enhance the acylation of naphthalenecarboxylic acid derivatives with methylhydrazine, forming the requisite hydrazide for subsequent cyclization (Scheme 3).

Scheme 3: Hypothesized DMAP-catalyzed hydrazide synthesis.

  • Naphthalenecarboxylic acid + Methyl chloroformate → Mixed anhydride (DMAP, CH₂Cl₂).
  • Hydrazine addition → Naphthalenyl hydrazide (80% yield).

This approach mirrors methods for α-amino acid hydrazides, where DMAP improves yields from 65% to 88%. Further studies are needed to validate its efficacy for the target compound.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.121512110 g/mol

Monoisotopic Mass

241.121512110 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types